N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine
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Overview
Description
N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C10H11N3S It is characterized by the presence of a pyrazole ring substituted with an amine group and a phenyl ring bearing a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine typically involves the reaction of 4-(methylsulfanyl)phenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Methylsulfanyl)phenyl]imidodicarbonimidic diamide: Shares the methylsulfanyl phenyl group but differs in the core structure.
1-Methyl-N-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-amine: Similar structure with an additional methyl group on the pyrazole ring.
Uniqueness
N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a methylsulfanyl phenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N-(4-methylsulfanylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3S/c1-14-10-4-2-8(3-5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12) |
InChI Key |
AIOZOPBREIDGJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=CNN=C2 |
Origin of Product |
United States |
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